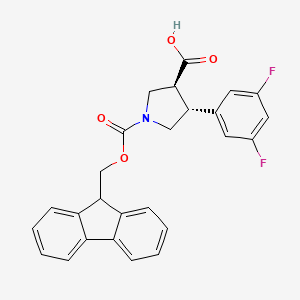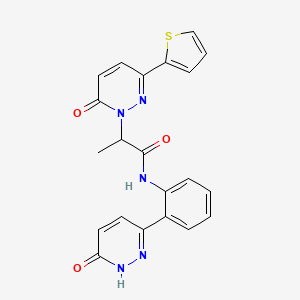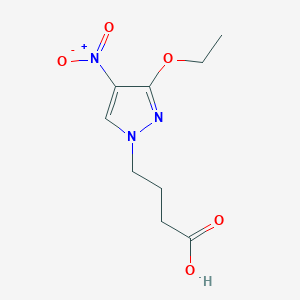![molecular formula C19H20ClN5O2 B2488145 2-(1-(4-Chlorphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamid](/img/structure/B2488145.png)
2-(1-(4-Chlorphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese und Strukturklärung
Die Synthese der Verbindung beginnt mit 5-Amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-on (5). Verschiedene Derivate, darunter Pyrazolo[3,4-d]pyrimidin-4(5H)-one (7–12), fusionierte Pyrazolo[3’,4’:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one (14–16) und 7,8,9,10-Tetrahydropyrazolo[3’,4’:4,5]pyrimido[1,2-b]-cinnolin-4(1H)-one (17), werden synthetisiert . Die Strukturen werden mit Hilfe von IR-, 1H-NMR-, 13C-NMR-, Massenspektroskopie und Elementaranalyse bestätigt.
Anti-inflammatorische Aktivität
Das anti-inflammatorische Potenzial der Verbindung wird mithilfe des Carrageenan-induzierten Pfotenödems bei Ratten bewertet. Mehrere Derivate zeigen eine gute anti-inflammatorische Aktivität, wobei die Verbindungen 10b und 11a–f konsistente Wirkungen zeigen. Bemerkenswert ist, dass 5-{[4-(4-Bromphenyl)-3-(4-chlorphenyl)-1,3-thiazol-2(3H)-yliden]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-on (11e) und sein 3,4-Bis(4-chlorphenyl)-Analog (11f) eine Wirksamkeit zeigen, die mit Indomethacin vergleichbar ist, wobei gleichzeitig ulcerogene Effekte minimiert werden .
Lipophilie und biologische Reaktion
Theoretische Berechnungen der Lipophilie (C log P) zeigen, dass diese die biologische Aktivität dieser Verbindungen beeinflusst. Korrelationen zwischen C log P-Werten und anti-inflammatorischen Wirkungen liefern Einblicke in ihr pharmakologisches Verhalten .
CDK2-Inhibition (Zusätzlicher Kontext)
Obwohl nicht direkt mit der Verbindung zusammenhängend, ist die CDK2-Inhibition ein attraktives Ziel für die Krebsbehandlung, da sie selektiv Tumorzellen beeinflusst .
Quantenchemische Eigenschaften (Zusätzlicher Kontext)
Die Synthese zielt darauf ab, ein biologisch aktives Pyrimidin-2-on-Gerüst zu erhalten, wobei quantenchemische Eigenschaften mit experimentellen Ergebnissen korreliert sind .
Antibakterielle Aktivität (Zusätzlicher Kontext)
Eine weitere Studie hebt das potente Derivat N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amin hervor, das eine signifikante antimikrobielle Aktivität zeigt .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its normal function . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is responsible for the transition from the G1 phase to the S phase and the progression through the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines . Most notably, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a crucial component for cell proliferation . This interaction suggests that 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide could potentially be used in cancer treatment .
Cellular Effects
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide has shown to have significant effects on various types of cells and cellular processes . It has been observed to inhibit the growth of certain cell lines, including MCF-7 and HCT-116, suggesting its potential as an anti-proliferative agent .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit CDK2/cyclin A2, which is crucial for cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide on cellular function have been observed in both in vitro and in vivo studies
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h6-10,12,14H,1-5,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVHOORCVJFQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488064.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)






![Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)
![(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal](/img/structure/B2488081.png)



